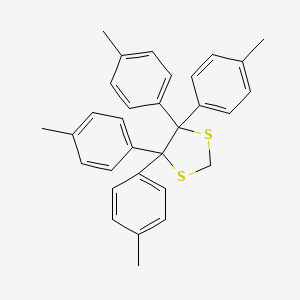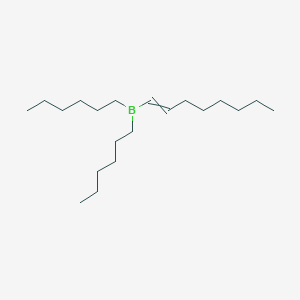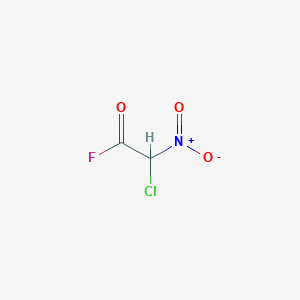![molecular formula C12H14N2 B14296671 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine CAS No. 117566-70-8](/img/structure/B14296671.png)
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine typically involves the cyclocondensation of 1,2-diamines with ketones or enones. Common reagents used in these reactions include Ytterbium triflate, BF3-etherate, polyphosphoric acid, MgO, and POCl3 . Microwave irradiation and ionic liquids have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for the efficient and scalable synthesis of these compounds by combining various reaction steps into a single continuous process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the diazepine ring structure.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated analogs .
Applications De Recherche Scientifique
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the affinity of GABA for its binding site, leading to increased chloride ion conduction across the neuronal cell membrane. This results in the inhibition of neuronal activity, producing anxiolytic and sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Uniqueness
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is unique due to its specific substitution pattern on the benzodiazepine ring.
Propriétés
Numéro CAS |
117566-70-8 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2,4,8-trimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-7,14H,1-3H3 |
Clé InChI |
LXMSTGIQNNQRRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







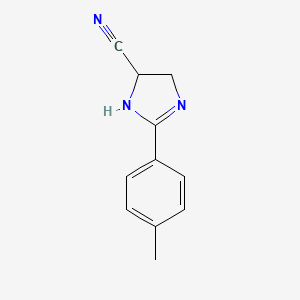
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
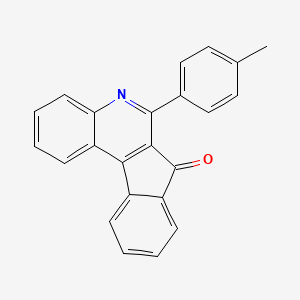
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carbonitrile](/img/structure/B14296648.png)
